molecular formula C10H9F3OS B6333001 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 653578-27-9

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B6333001
CAS No.: 653578-27-9
M. Wt: 234.24 g/mol
InChI Key: QCQDIABVRGFLHZ-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene is a para-substituted benzene derivative featuring an allyloxy group (prop-2-en-1-yloxy) at position 1 and a trifluoromethylsulfanyl group (−SCF₃) at position 4. The allyloxy group introduces electron-donating character via oxygen lone pairs, while the −SCF₃ group is strongly electron-withdrawing due to the electronegative trifluoromethyl moiety.

Properties

IUPAC Name

1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDIABVRGFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739593
Record name 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653578-27-9
Record name 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene typically involves the reaction of 4-hydroxybenzene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the prop-2-en-1-yloxy group. The trifluoromethylsulfanyl group is introduced through a subsequent reaction with trifluoromethanesulfenyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets relevant to various diseases. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design.

Research indicates that compounds with similar structures have shown activity as inhibitors for certain enzymes and receptors, including glycine transporters, which are implicated in neuropharmacology. This suggests a possible application of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene in developing treatments for neurological disorders .

Case Study: GlyT1 Inhibition

A relevant study highlighted the design of a novel glycine transporter 1 (GlyT1) inhibitor through structural modifications similar to those found in this compound. This research underscores the importance of fluorinated compounds in enhancing the efficacy of therapeutic agents .

Materials Science

Polymer Chemistry

The compound's unique functional groups make it suitable for applications in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is particularly advantageous as it imparts hydrophobic properties to the resulting materials.

Table 1: Properties of Fluorinated Polymers

PropertyConventional PolymersFluorinated Polymers
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
HydrophobicityLowHigh

Environmental Science

Toxicology and Environmental Impact

The environmental implications of fluorinated compounds are significant due to their persistence and potential toxicity. Studies conducted by the US EPA have assessed the toxicity profiles of similar compounds, indicating that while they may have beneficial applications, their environmental impact must be carefully evaluated .

Table 2: Toxicity Data Overview

CompoundAcute Toxicity (LD50)Environmental Persistence
This compoundTBDHigh
Related Trifluoromethyl CompoundsTBDModerate to High

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Weight Electronic Effects Key Applications/Properties
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene Allyloxy (1), −SCF₃ (4) ~238.24 Electron-donating (allyloxy) + electron-withdrawing (−SCF₃) Potential monomer for polymers, ligand design
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene −SCH₂C₆H₅ (1), −F (2), −CF₃ (4) Not reported Strongly electron-withdrawing (−CF₃) with halogen Hazardous material; used in fluorinated intermediates
1-Methyl-2-nitro-4-[(trifluoromethyl)sulfanyl]benzene −CH₃ (1), −NO₂ (2), −SCF₃ (4) Not reported Highly electron-withdrawing (−NO₂ and −SCF₃) Explosives research, agrochemical precursors
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene −CH₂CH₂CH₂Cl (1), −NO₂ (3), −SCF₃ (4) 299.70 Bulky substituents with nitro group Specialty chemicals, intermediates in drug discovery
(4-Ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane −SC(CF₃)=CH₂ (alkyl chain), −C₆H₄Et (4) Not reported Aliphatic −SCF₃ with conjugated alkene Fluorinated surfactants, liquid crystals
Key Observations:
  • Substituent Position : The para-substitution pattern in the target compound maximizes electronic contrast between substituents, whereas ortho/meta-substituted analogs (e.g., ) exhibit steric hindrance or reduced conjugation.
  • Electron-Withdrawing Groups: The −SCF₃ group is less polarizing than −NO₂ but more electron-withdrawing than −SCH₃ .
  • Allyloxy Reactivity : The allyloxy group may enable polymerization or cycloaddition reactions, unlike inert alkyl chains (e.g., ) or halogenated substituents .

Physicochemical Properties

  • Boiling/Melting Points : The target compound’s lower molecular weight (~238 g/mol) compared to (299.7 g/mol) suggests higher volatility.
  • Solubility : The −SCF₃ group enhances solubility in fluorinated solvents, similar to compounds in .

Biological Activity

The compound 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene , also known by its chemical formula C10H9F3OSC_{10}H_9F_3OS, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a prop-2-en-1-yl ether and a trifluoromethylthio group attached to a benzene ring. This structural configuration is expected to influence its biological activity significantly.

PropertyValue
Molecular FormulaC10H9F3OS
Molecular Weight256.24 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, compounds containing trifluoromethyl groups have shown enhanced antibacterial properties against various pathogens.

Case Study 1: Antibacterial Evaluation
A study evaluated several derivatives of phenolic compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, demonstrating significant efficacy compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, derivatives of benzene with ether functionalities have been associated with cytotoxic effects against various cancer cell lines.

Case Study 2: Cytotoxicity Assessment
In vitro studies showed that certain benzene derivatives could inhibit the proliferation of cancer cells at non-cytotoxic concentrations. One compound demonstrated an IC50 value of 44 nM against MRSA strains, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Compounds with similar structures disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with DNA Replication : Some derivatives may inhibit DNA gyrase, an essential enzyme for bacterial replication.
  • Apoptosis Induction in Cancer Cells : These compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Research Findings and Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for pharmaceutical applications. The compound's structural features may allow for modifications that enhance its efficacy and reduce toxicity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values between 3.12 - 12.5 μg/mL
AnticancerIC50 values as low as 44 nM
MechanismCell wall synthesis inhibition

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